2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride
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Overview
Description
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpiperidine with formaldehyde and hydrogen chloride, followed by cyclization to form the bicyclic structure. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation is thought to be mediated through the binding of the compound to receptor sites, altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-azabicyclo[2.2.2]octane: Lacks the amine group, resulting in different reactivity and applications.
2-Azabicyclo[2.2.2]octane: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-Methyl-2-azabicyclo[3.2.2]nonane: Larger ring structure, affecting its stability and reactivity.
Uniqueness
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride is unique due to its specific combination of a bicyclic structure with an amine group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-azabicyclo[2.2.2]octan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-6-2-3-8(10)7(9)4-6;;/h6-8H,2-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAZDKZJYWYLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1C(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-64-3 |
Source
|
Record name | 2-methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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